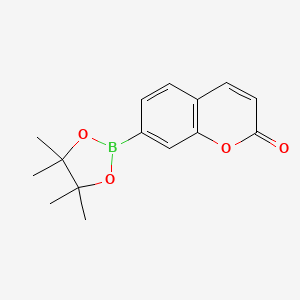

Coumarin-7-pinacolboronate

Overview

Description

Coumarin-7-pinacolboronate, also known as CBE, is an ester form of coumarin boronic acid (CBA) with better solubility . It can be used to detect peroxynitrite, hypochlorous acid, and hydrogen peroxide . It is a novel, water-soluble umbelliferone-based fluorescent probe .

Synthesis Analysis

The synthesis of coumarin derivatives has been a topic of interest in recent years. One-pot synthesis of coumarin derivatives from different starting materials using nanoparticles has been reported . The new coumarin derivatives were chemically synthesized from 4-hydroxycoumarin .

Molecular Structure Analysis

The molecular formula of Coumarin-7-pinacolboronate is C15H17BO4 . The InChI is 1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(17)18-12(10)9-11/h5-9H,1-4H3 . The Canonical SMILES is B1(OC(C(O1)©C)©C)C2=CC3=C(C=C2)C=CC(=O)O3 .

Physical And Chemical Properties Analysis

The molecular weight of Coumarin-7-pinacolboronate is 272.11 g/mol . It has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 1 rotatable bond count . The exact mass and monoisotopic mass are 272.1219892 g/mol . The topological polar surface area is 44.8 Ų .

Scientific Research Applications

-

Biochemistry and Environmental Protection

- Coumarin fluorescent probes have been widely used in biochemistry and environmental protection .

- These probes are formed by modifying the 3 and 7 position substituents on the mother nucleus .

- They are used for the detection and application of Cu 2+, Hg 2+, Mg 2+, Zn 2+, pH, environmental polarity, and active oxygen and sulfide .

-

Disease Prevention

-

Pharmacology

-

Fluorescence Analyses

- Fluorescence analyses have many outstanding features under physiological conditions, such as high sensitivity or selectivity, simple manipulations, low cost, rapid response rate, real-time detection, spatiotemporal resolution, and facile visualization .

- A wide variety of fluorescent probes with different recognition moieties have been designed, which were based on the most versatile fluorophores, including coumarin .

- They are usually used to detect various analytes .

-

Synthesis of π-Extended Conjugated Systems

- Coumarin-fused-coumarins have attracted significant attention in the scientific world owing to their boundless applications in interdisciplinary areas .

- Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues .

- Owing to their extended molecular framework, they possess interesting photophysical properties depending on the fused coumarin ring systems .

-

Development of Photosensitizers for PDT and Fluorescent Imaging of Cancer

-

Fluorescent Labeling of Biomolecules

- Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules .

- They are used for metal ion detection, microenvironment polarity detection, and pH detection .

- The structural features and conditions responsible for influencing the fluorescence of the coumarin core are also elaborated .

-

Development of Fluorescent Chemosensors

-

Materials Applications

-

Synthesis of Pharmacologically Effective Molecules

- The coumarin skeleton is envisioned as an advantageous framework for the creation and synthesis of pharmacologically effective molecules .

- Coumarins have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .

-

Treatment of Various Ailments

- Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together that can potentially treat various ailments, including cancer, metabolic, and degenerative disorders .

- Various synthetic strategies for coumarin core involving both conventional and green methods have been discussed comparing advantages and disadvantages of each method .

-

Improvement of Chemical-Physical Characteristics

-

Syntheses, Reactivity, and Biological Applications

- Coumarins have a multifaceted chemical and pharmacological potential, emphasizing their significance as versatile natural derivatives in medicinal chemistry .

- The synthesis and functionalization of coumarins have advanced with innovative strategies .

- This enabled the incorporation of diverse functional fragments or the construction of supplementary cyclic architectures .

- The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .

- Therefore, this important scaffold exhibits promising applications in uncountable fields of medicinal chemistry (e.g., neurodegenerative diseases, cancer, inflammation) .

-

Natural Fluorophore

- Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

- This review provides a detailed insight into the characteristics of coumarins as well as their biosynthesis in plants and metabolic pathways .

- Various synthetic strategies for coumarin core involving both conventional and green methods have been discussed comparing advantages and disadvantages of each method .

-

Pharmacological Properties

- Coumarins have been widely explored as their molecular architecture ensures their prominent role in drug development owing to their plethora of pharmacological properties .

- Such properties include their anticoagulant, antimicrobial, anti-inflammatory, antidiabetic, anticancer, anticonvulsant and antiproliferative activities .

Safety And Hazards

While specific safety and hazard information for Coumarin-7-pinacolboronate is not available, it’s important to note that chemicals should always be handled with appropriate safety measures. For instance, coumarin, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Coumarin hybrids have been designed and synthesized as an important new strategy in the field of medicinal chemistry. Coumarin core has been shown to form various compounds to combat several diseases including microbial, cancer, inflammatory, and neurodegenerative disorders . Further investigations are necessitated to study the bioavailability of different coumarins which already showed good biological activities in previous studies .

properties

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(17)18-12(10)9-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNRAQZLNMHAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675779 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coumarin-7-pinacolboronate | |

CAS RN |

190788-61-5 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)

![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)